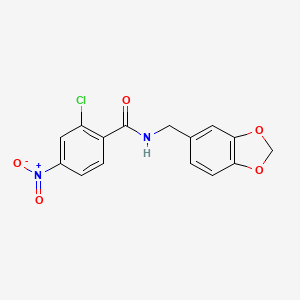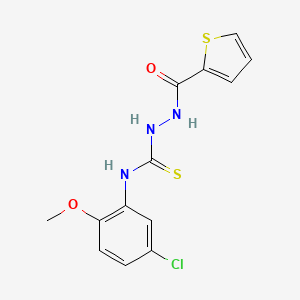
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, commonly known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1969 and has since become one of the most prescribed drugs in the world. In
科学研究应用
Nifedipine has been extensively studied in the field of cardiovascular research. It is commonly used to treat hypertension and angina pectoris, but it also has potential applications in the treatment of other cardiovascular diseases such as heart failure and arrhythmias. Nifedipine has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
作用机制
Nifedipine works by blocking the entry of calcium ions into the smooth muscle cells of blood vessels and the heart. This leads to relaxation of the blood vessels, which results in a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris.
Biochemical and Physiological Effects:
Nifedipine has several biochemical and physiological effects in the body. It reduces the contractility of smooth muscle cells, which leads to vasodilation and a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris. Additionally, Nifedipine has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
Nifedipine has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, which makes it a useful tool for studying cardiovascular physiology and pharmacology. However, Nifedipine also has several limitations. It has a relatively short half-life, which can make it difficult to maintain a steady concentration in experiments. Additionally, Nifedipine has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Nifedipine. One area of interest is the potential neuroprotective effects of Nifedipine in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective calcium channel blockers that have fewer off-target effects. Finally, there is ongoing research into the use of Nifedipine in the treatment of other cardiovascular diseases such as heart failure and arrhythmias.
Conclusion:
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, also known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It has a well-established mechanism of action and has been extensively studied in the field of cardiovascular research. Nifedipine has several advantages for lab experiments, but also has limitations that must be taken into account. There are several future directions for research on Nifedipine, including its potential neuroprotective effects and the development of more selective calcium channel blockers.
合成方法
The synthesis of Nifedipine involves several steps, including the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-(2-propanonyl)benzene. This compound is then reduced with sodium dithionite to form 2-amino-1-(2-propanonyl)benzene. The resulting compound is then reacted with 2-chlorobenzoyl chloride to form N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, which is the final product.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNGJFVEJMSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)






![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

